N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a benzothiazole-based small molecule characterized by a dual benzothiazole scaffold. The compound features a 5-methoxy-substituted benzothiazole moiety linked via a carboxamide bridge to a second benzothiazole ring, which is further modified with a dimethylaminoethyl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2.ClH/c1-23(2)8-9-24(19(25)13-4-6-15-18(10-13)27-12-21-15)20-22-16-11-14(26-3)5-7-17(16)28-20;/h4-7,10-12H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRINMNQJYNTAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
The compound features a complex structure characterized by:
- Molecular Formula : C23H24ClN3O2S
- Molecular Weight : 442.0 g/mol
- CAS Number : 1215684-29-9
The presence of functional groups such as dimethylamino, methoxy, and benzo[d]thiazole moieties contributes to its unique biological activity.
Research indicates that the compound interacts with various biological targets, particularly in the context of cancer and neurological disorders. Its mechanisms include:
- Antitumor Activity : The compound exhibits cytotoxic effects against specific cancer cell lines, with studies showing IC50 values indicating significant potency. For example, compounds with similar thiazole structures have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against tumor cells .
- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects by modulating neurotransmitter systems, particularly GABAergic transmission, which is crucial in seizure management .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies and Research Findings
- Antitumor Studies : A study evaluated various thiazole derivatives, including those similar to our compound, and found that structural modifications significantly influenced their cytotoxicity against cancer cells. The presence of specific substituents on the thiazole ring was essential for enhancing activity .
- Neuropharmacological Evaluation : In another research effort, compounds structurally related to this compound were tested for anticonvulsant properties. The results indicated a favorable safety profile with lower neurotoxicity compared to traditional antiepileptic drugs .
- Molecular Dynamics Simulations : Molecular dynamics studies have been conducted to understand the interaction of similar compounds with target proteins involved in cancer progression. These simulations revealed critical binding interactions that could inform future drug design efforts .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related benzothiazole derivatives highlights key differences in substituents, physicochemical properties, and biological activities. Below is a detailed comparison:
Structural and Functional Group Variations
*Calculated based on molecular formulas.
Molecular Docking and Computational Predictions
- Compound 6d showed strong binding to VEGFR-2’s ATP-binding pocket via hydrogen bonding with Cys917 and hydrophobic interactions . The target compound’s methoxy and dimethylaminoethyl groups may facilitate similar interactions but require docking studies for confirmation.
- ADME Predictions : Analogous compounds (e.g., ) exhibit moderate gastrointestinal absorption and blood-brain barrier permeability in silico models .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis of benzothiazole carboxamide derivatives typically involves multi-step reactions. For example:
- Intermediate Preparation : React arylamines with potassium thiocyanate to form substituted benzothiazole-2-amines (e.g., 5-chloro-6-substituted derivatives) .
- Coupling Reactions : Use sodium cyanate in glacial acetic acid to prepare benzothiazol-2-yl-ureas, followed by hydrazine carboxamide formation via reflux .
- Final Modification : Introduce dimethylaminoethyl and methoxybenzothiazolyl groups via nucleophilic substitution or amide coupling.
Purification : Column chromatography (e.g., DCM:MeOH = 15:1 or EtOAc:Hex = 2:1) yields pure compounds (65–89% yields) . HPLC analysis (e.g., 254 nm retention time: 4.40–7.49 min) confirms purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent integration (e.g., dimethylaminoethyl protons at δ 2.2–3.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- HPLC : Monitor retention times and peak symmetry to assess purity (>95% by area under the curve) .
- HRMS : Validate molecular formulas (e.g., [M+H] with <1 ppm error) .
Basic: How to design preliminary biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations .
- Cytotoxicity Controls : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Validate IC/MIC values using triplicate experiments and standardized protocols (e.g., CLSI guidelines) .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Mechanistic Follow-Up : Combine enzymatic assays (e.g., VEGFR-2 inhibition ) with transcriptomic profiling to confirm target engagement.
Advanced: What computational methods elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., VEGFR-2 ATP-binding pocket). Key residues (e.g., Lys868, Asp1046) may hydrogen-bond with the carboxamide group .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
- Pharmacokinetic Prediction : Use preADMET or SwissADME to predict logP, bioavailability, and CYP450 interactions .
Advanced: How does the dimethylaminoethyl group influence pharmacokinetics?
Methodological Answer:
- Solubility Enhancement : The tertiary amine increases water solubility via protonation at physiological pH .
- Blood-Brain Barrier (BBB) Penetration : LogD calculations (e.g., 1.5–2.5) and P-gp efflux assays determine CNS accessibility .
- Metabolic Stability : Incubate with liver microsomes to assess CYP-mediated oxidation (e.g., N-demethylation) .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce reaction time .
- Flow Chemistry : Implement continuous flow systems for hazardous intermediates (e.g., nitration reactions) .
- Crystallization Optimization : Use solvent mixtures (e.g., EtOH:HO) to improve crystal purity and yield .
Advanced: How to validate target specificity in complex biological systems?
Methodological Answer:
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- CRISPR Knockout : Generate target-deficient cell lines to confirm on-target activity .
- SPR Analysis : Measure binding kinetics (k/k) to assess affinity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
